

(Z-IETD)2-Rh 110: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Z-IETD)2-Rh 110

Cat. No.: B15587640

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(Z-IETD)2-Rh 110 is a fluorogenic substrate utilized extensively in apoptosis research to detect the activity of caspase-8, a key initiator caspase in the extrinsic cell death pathway. This guide provides an in-depth overview of its properties, experimental use, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

(Z-IETD)2-Rh 110 consists of the rhodamine 110 (Rh 110) fluorophore quenched by two tetrapeptide sequences, Ile-Glu-Thr-Asp (IETD), which is the recognition motif for caspase-8. In its intact state, the substrate is non-fluorescent. Upon activation of the apoptotic cascade, active caspase-8 specifically cleaves the peptide chains from the rhodamine 110 dye. This cleavage relieves the quenching effect, resulting in a significant increase in fluorescence that can be quantified to measure caspase-8 activity.

The cleavage process occurs in two steps. The initial cleavage yields a mono-substituted rhodamine 110, which is weakly fluorescent. The second cleavage releases the free rhodamine 110, which is intensely fluorescent.^[1] This enzymatic reaction forms the basis of a sensitive assay to monitor the progression of apoptosis.

Data Presentation

Chemical and Physical Properties

Property	Value	Reference
Full Name	(Z-Ile-Glu-Thr-Asp)2-Rhodamine 110	
Synonyms	Z-IETD-R110	[2]
Molecular Formula	C74H86N10O25	[2]
Molecular Weight	1515.5 g/mol	[2]
Excitation Wavelength (λ_{ex})	~488 nm	[3]
Emission Wavelength (λ_{em})	~523 nm	[3]
Appearance	Lyophilized solid	
Solubility	Soluble in DMSO	

Assay Parameters

Parameter	Recommended Value
Substrate Concentration	10-50 μ M
Cell Lysate Protein Concentration	50-200 μ g per assay
Incubation Time	1-2 hours at 37°C
Incubation Buffer	Tris or HEPES-based buffer with DTT
Detection Method	Fluorescence microplate reader or fluorometer

Experimental Protocols

Preparation of Reagents

- Substrate Stock Solution (1 mM):
 - Allow the lyophilized **(Z-IETD)2-Rh 110** to equilibrate to room temperature.
 - Reconstitute the entire vial in high-quality, anhydrous DMSO to a final concentration of 1 mM.

- Mix thoroughly by vortexing until fully dissolved.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- Cell Lysis Buffer:
 - A common lysis buffer composition is: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.
 - Store at 4°C.
- 2X Reaction Buffer:
 - A typical 2X reaction buffer is: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT.
 - Prepare fresh or store in aliquots at -20°C. Add DTT immediately before use.

Caspase-8 Activity Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- Induction of Apoptosis:
 - Plate cells at a desired density in a multi-well plate.
 - Treat cells with the apoptosis-inducing agent of choice for the desired time. Include an untreated control group.
- Cell Lysis:
 - For adherent cells, aspirate the media and wash once with ice-cold PBS. Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
 - For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold

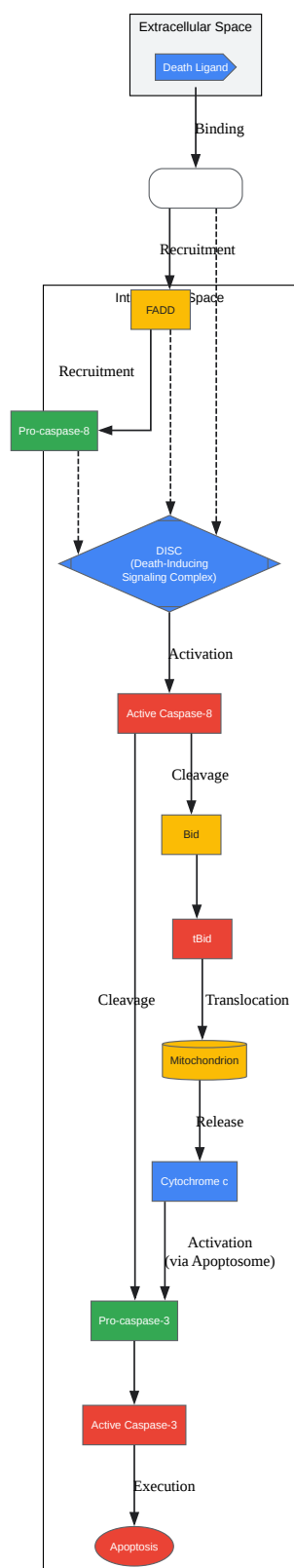
Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

- Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., BCA or Bradford assay).
 - Normalize the protein concentration of all samples with Cell Lysis Buffer.
- Enzymatic Reaction:
 - In a black, flat-bottom 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
 - Bring the total volume in each well to 50 µL with 1X Reaction Buffer (prepared by diluting the 2X Reaction Buffer with an equal volume of nuclease-free water).
 - Prepare a working solution of the **(Z-IETD)2-Rh 110** substrate by diluting the 1 mM stock solution to a final concentration of 20-100 µM in 1X Reaction Buffer.
 - Add 50 µL of the substrate working solution to each well to initiate the reaction.
- Fluorescence Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~488 nm and emission at ~523 nm.
 - The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.

Mandatory Visualization

Signaling Pathway: Extrinsic Apoptosis

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8.

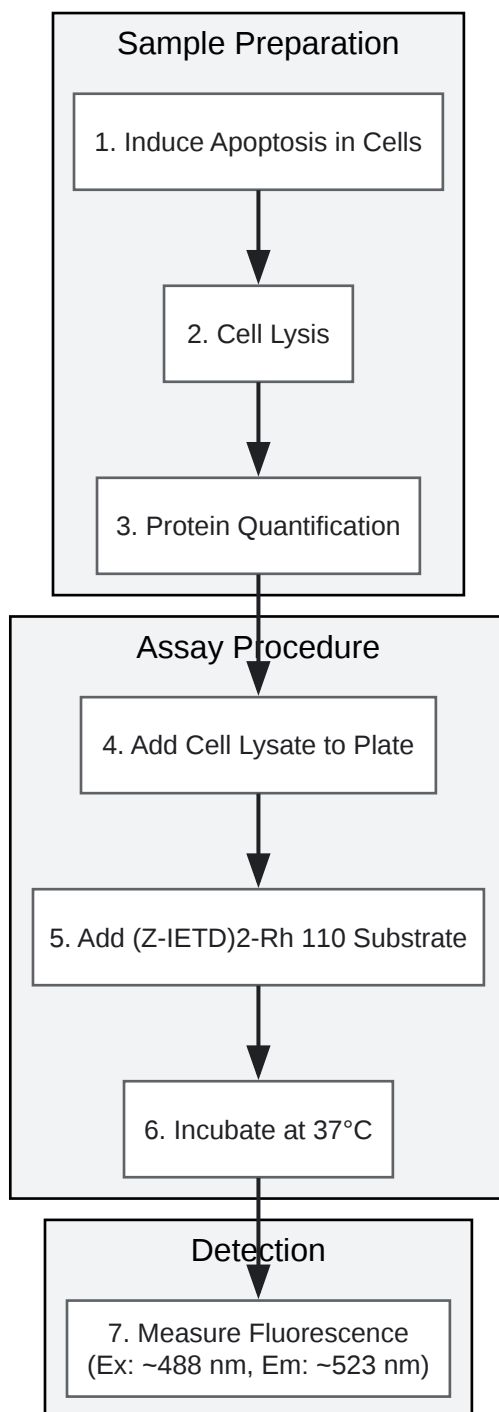


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Caption: The extrinsic apoptosis signaling pathway initiated by death receptor activation.

Experimental Workflow: Caspase-8 Activity Assay

This diagram illustrates the key steps in performing a fluorometric caspase-8 activity assay using **(Z-IETD)2-Rh 110**.

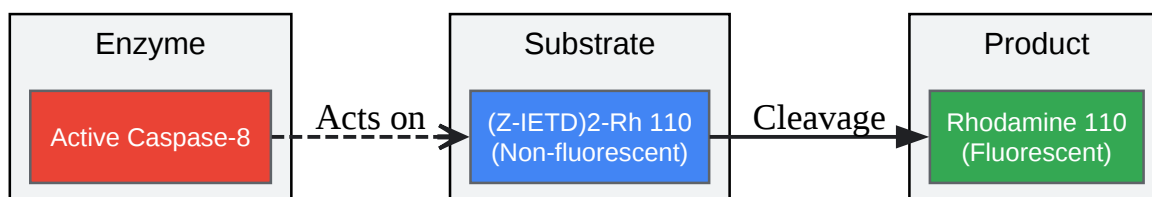


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Caption: Workflow for the fluorometric detection of caspase-8 activity.

Logical Relationship: Assay Principle

This diagram explains the principle behind the **(Z-IETD)2-Rh 110** substrate for detecting caspase-8 activity.



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Caption: Principle of caspase-8 detection using **(Z-IETD)2-Rh 110**.

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